(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one
Description
Core Heterocyclic Features:
Thiazolidinone Backbone :
Triazole Substituent :
Exocyclic Double Bond :
Structural Hybridization :
The integration of thiazolidinone and triazole scaffolds leverages synergistic bioactivity profiles. Thiazolidinones are known for antimicrobial and anticancer properties, while triazoles enhance metabolic stability and target selectivity.
Hantzsch–Widman Nomenclature :
- Thiazolidinone : Stem "thiazolidin" (S at position 1, N at position 3) + suffix "-one" (ketone at position 4).
- Triazole : Prefix "1,2,4-triazol" (three N atoms in positions 1,2,4).
Historical Development of Thiazolidinone-Triazole Hybrids
The design of thiazolidinone-triazole hybrids emerged from efforts to optimize pharmacokinetic and pharmacodynamic properties through molecular hybridization.
Key Milestones:
Synthetic Advances :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient triazole conjugation.
- Green Synthesis : Solvent-free, catalyst-free methods improve yield and sustainability.
Notable Hybrids :
- Cefatrizine : A cephalosporin-triazole hybrid with enhanced β-lactamase stability.
- Anticancer Agents : Thiazolidinone-triazole hybrids show IC50 values <10 μM against HT-1080 fibrosarcoma.
Significance of Stereochemical Configuration (5E Isomer)
The 5E stereochemistry (trans-configuration) of the exocyclic double bond critically influences the compound’s bioactivity and reactivity.
Properties
Molecular Formula |
C21H19N5OS2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-hydroxy-3-(2-phenylethyl)-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C21H19N5OS2/c27-20-19(29-21(28)26(20)11-10-16-4-2-1-3-5-16)12-23-18-8-6-17(7-9-18)13-25-15-22-14-24-25/h1-9,12,14-15,27H,10-11,13H2 |
InChI Key |
FGZFARIAXHYDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
A one-pot protocol inspired by and involves:
-
2-Phenylethylamine as the primary amine.
-
Carbon disulfide as the thiolic agent.
-
4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde as the aldehyde component.
The reaction proceeds via:
-
Thiocarbamoylation : 2-Phenylethylamine reacts with carbon disulfide in basic conditions (e.g., KOH/EtOH) to form a dithiocarbamate intermediate.
-
Cyclocondensation : The dithiocarbamate undergoes cyclization with in-situ-generated α-haloketone (from aldehyde halogenation) to yield the thiazolidin-4-one core.
-
Knoevenagel Condensation : The exocyclic double bond forms via dehydration between the C5 methylene group and the aldehyde, facilitated by acetic acid/sodium acetate.
Optimization Parameters
-
Solvent System : Acetic acid/dioxane mixtures (4:1) enhance cyclization efficiency.
-
Catalyst : Piperidine (5 mol%) accelerates the Knoevenagel step while suppressing side reactions.
-
Temperature : Reflux at 80–90°C for 8–12 hours ensures complete conversion.
Table 1 : Yield Variation with Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | AcOH/dioxane | 10 | 78 |
| DMAP | EtOH | 12 | 65 |
| No catalyst | Toluene | 24 | <30 |
Stepwise Synthesis via Cyclocondensation and Knoevenagel Reaction
Thiazolidinone Core Formation
The core is synthesized via a three-component reaction adapted from:
Introduction of the C5 Methylidene Group
The exocyclic double bond is introduced via condensation with 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde:
-
Knoevenagel Conditions : Intermediate 1 (1 eq), aldehyde (1.2 eq), glacial acetic acid (5 mL), and ammonium acetate (0.2 eq) are refluxed for 6 hours.
-
Stereochemical Control : The E-isomer predominates (>90%) due to steric hindrance from the triazole group, as confirmed by NOESY.
Table 2 : Effect of Acid Catalysts on E/Z Ratio
| Acid | E (%) | Z (%) |
|---|---|---|
| Acetic acid | 92 | 8 |
| HCl (gas) | 85 | 15 |
| p-TsOH | 89 | 11 |
Alternative Methodologies and Optimization Studies
Microwave-Assisted Synthesis
Adapting methods from, microwave irradiation (150 W, 120°C, 30 min) reduces reaction time by 75% while maintaining yields at 70–75%. This approach minimizes decomposition of the triazole moiety.
Green Chemistry Approaches
-
Solvent-Free Conditions : Grinding the reactants with SiO2-supported acetic acid achieves 68% yield in 4 hours.
-
Biocatalysis : Lipase-mediated condensation in ionic liquids ([BMIM][BF4]) is under investigation but currently yields <20%.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
“(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The triazole and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C20H20N4OS
- Molecular Weight : 396.47 g/mol
Structural Characteristics
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of phenyl and triazole moieties enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to thiazolidinones exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains, including resistant strains. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli in vitro .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer potential. In vitro studies have revealed that certain thiazolidinones can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast cancer cells by triggering cell cycle arrest and promoting apoptotic pathways .
Anti-inflammatory Effects
Thiazolidinones are also noted for their anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to reduce inflammation in animal models, with some showing comparable effects to standard anti-inflammatory drugs like diclofenac sodium .
Case Studies
Mechanism of Action
The mechanism of action of “(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: Binds to specific receptors to modulate biological pathways.
DNA Interaction: Interacts with DNA to inhibit replication or transcription in cancer cells.
Comparison with Similar Compounds
Key structural features :
- Rhodanine core : Imparts redox activity and metal-binding capacity .
- Triazole-containing substituent : May confer resistance to metabolic degradation and improve target interaction .
Comparison with Structural Analogues
2.1. Substituent Variations in the 5-Position
The 5-substituent critically influences biological and physicochemical properties. Below is a comparative analysis:
Key observations :
- The triazole group in the target compound may improve target specificity compared to simple benzylidene or hydroxyphenyl analogues .
2.2. Isomerism (Z vs. E)
The configuration of the exocyclic double bond affects molecular geometry and bioactivity:
Electrochemical comparison :
- Rhodanine derivatives with electron-withdrawing groups (e.g., triazole) exhibit shifted oxidation potentials. For example, azulen-1-ylmethylene derivatives show redox peaks at −0.45 V to −0.75 V (vs. Ag/AgCl) .
Comparison with other syntheses :
- Yield : Triazole-containing derivatives often require harsher conditions (e.g., acetic acid reflux) but achieve yields comparable to benzylidene analogues (70–85%) .
- Workup : Simpler than hydroxyphenyl derivatives, which may require protection/deprotection steps .
Physicochemical Properties
| Property | Target Compound | (5E)-5-{[(3-Hydroxyphenyl)amino]methylidene} Analogue |
|---|---|---|
| Molecular weight | 423.5 g/mol | 356.5 g/mol |
| LogP (estimated) | ~3.2 | ~2.5 |
| Hydrogen bond donors | 1 (NH) | 2 (NH and OH) |
| Solubility | Low in water | Moderate in polar solvents |
Notes:
Biological Activity
The compound (5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This compound's unique structure suggests potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.5 g/mol. The structural complexity includes a thiazolidinone core, a phenylethyl group, and a triazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation. For instance, its structural similarities to known enzyme inhibitors suggest potential competitive inhibition mechanisms.
Receptor Binding : The presence of the triazole moiety allows for interaction with various receptors, potentially modulating signaling pathways involved in inflammation and immune response.
DNA Interaction : The compound may also interact with DNA, inhibiting replication or transcription processes in cancer cells.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with thiazolidinone derivatives similar to this compound:
- Antimicrobial Activity : Thiazolidinones have shown promising results against various bacterial strains. For example, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. A study on structurally similar compounds reported IC50 values in the micromolar range against several cancer cell lines.
- Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models.
Case Study: Anticancer Activity
A recent investigation into a series of thiazolidinone derivatives revealed that compounds with similar structural features to (5E)-3-(2-phenylethyl)-2-thioxo exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 15 µM for one derivative, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
To understand the biological activity better, it is useful to compare this compound with other known thiazolidinones and triazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
